Methyl (R)-2-carbamoylpyrrolidine-1-carboxylate
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Overview
Description
Methyl ®-2-carbamoylpyrrolidine-1-carboxylate is an organic compound with a unique structure that includes a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-carbamoylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a methylating agent. One common method is the reaction of ®-2-carbamoylpyrrolidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-carbamoylpyrrolidine-1-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-carbamoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl ®-2-carbamoylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl ®-2-carbamoylpyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate: The enantiomer of the compound, with similar but distinct biological activities.
Ethyl ®-2-carbamoylpyrrolidine-1-carboxylate: A structurally similar compound with an ethyl ester group instead of a methyl ester.
Methyl ®-2-carbamoylpiperidine-1-carboxylate: A related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Methyl ®-2-carbamoylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the ®-configuration and the carbamoyl and methyl ester groups make it a valuable compound for targeted research and applications.
Biological Activity
Methyl (R)-2-carbamoylpyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly as a cholinesterase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Overview of Cholinesterase Inhibition
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in treating conditions such as Alzheimer's disease. This compound has been evaluated for its inhibitory effects on these enzymes.
This compound acts by binding to the active site of cholinesterases, preventing the breakdown of acetylcholine. This action can lead to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission.
In Vitro Studies
-
Cholinesterase Inhibition :
- The compound demonstrated moderate inhibitory activity against AChE and BChE. For instance, an IC50 value of 46.35 μM was recorded for AChE inhibition, while BChE showed slightly better inhibition with an IC50 of 28.21 μM .
- Comparative studies indicated that this compound exhibited selectivity towards BChE over AChE, which is advantageous for therapeutic applications targeting Alzheimer's disease .
- Cytotoxicity :
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by its structural components. SAR studies have shown that:
- Substituents on the pyrrolidine ring significantly affect inhibitory potency.
- The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances binding affinity and selectivity towards cholinesterases .
Study 1: Inhibition Profile
A study involving a series of proline-based carbamates, including this compound, assessed their activity against AChE and BChE. The results indicated that modifications to the carbamate moiety could lead to improved selectivity and potency against BChE, highlighting the importance of structural optimization in drug design .
Study 2: Molecular Docking
Molecular docking studies provided insights into the binding interactions between this compound and cholinesterases. The analysis suggested that specific interactions with amino acid residues at the active site contribute to its inhibitory effects, supporting the findings from SAR studies .
Properties
Molecular Formula |
C7H12N2O3 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl (2R)-2-carbamoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)9-4-2-3-5(9)6(8)10/h5H,2-4H2,1H3,(H2,8,10)/t5-/m1/s1 |
InChI Key |
JASDYWILTVNTCX-RXMQYKEDSA-N |
Isomeric SMILES |
COC(=O)N1CCC[C@@H]1C(=O)N |
Canonical SMILES |
COC(=O)N1CCCC1C(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.